amine CAS No. 71625-63-3](/img/structure/B2857105.png)
[(2-Chlorophenyl)methyl](2,2-dimethoxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Chlorophenyl)methylamine” is a chemical compound with the IUPAC name N-(2-chlorobenzyl)-2,2-dimethoxyethanamine . It has a molecular weight of 229.71 and is a liquid at room temperature .
Molecular Structure Analysis
The molecule contains a total of 34 atoms, including 18 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Chlorine atom .Wissenschaftliche Forschungsanwendungen
Environmental Persistence and Toxicology
Environmental Impact and Degradation Pathways :Chlorophenols, structurally related to the compound , are known for their persistence in the environment and potential toxicological effects. Research emphasizes the need for understanding the degradation pathways and environmental fate of such compounds. For instance, chlorophenols have been studied for their toxicity in fish, indicating oxidative stress and immune system effects, which could similarly apply to related chlorinated compounds (Ge et al., 2017).
Amines in Environmental Waters :Amines and amine-related compounds, including those structurally related to the query compound, have been reviewed for their sources, concentrations, and toxicity in surface waters. Such compounds arise from both anthropogenic and natural sources, with potential toxicological concern depending on their concentration and the presence of their metabolic products (Poste et al., 2014).
Health Implications of Chlorinated Compounds
Occupational Exposure and Health Effects :The exposure to chlorinated solvents, closely related in structure or function to the query compound, has been associated with adverse health effects including toxicity to the nervous system and carcinogenicity. This underscores the importance of understanding the health implications of exposure to chlorinated compounds and related amines in occupational settings (Ruder, 2006).
Analytical Methods for Biogenic Amines Detection :The determination of biogenic amines in foods, which shares analytical relevance with the detection of amines in scientific research, underscores the importance of precise analytical methods for assessing exposure and potential toxicological effects. This is particularly relevant in understanding the health implications of amine compounds in various matrices (Önal, 2007).
Environmental Chemistry and Toxicology
Mechanisms of Toxicity :The mechanisms of toxicity of chlorinated compounds and their interaction with biological systems are crucial for understanding the potential environmental and health risks associated with such chemicals. Studies on chlorophenols, for example, reveal insights into oxidative stress and DNA damage pathways that may also be relevant for structurally related compounds (Tingting Ge et al., 2017).
Environmental and Human Risk Assessment :The risk assessment of chlorinated amines involves evaluating their persistence, bioaccumulation, and toxicological profiles to predict their impact on human health and ecosystems. Such assessments are crucial for setting regulatory policies and managing exposure risks to these compounds (Cohen et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,2-dimethoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-14-11(15-2)8-13-7-9-5-3-4-6-10(9)12/h3-6,11,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRBBOWHXMHKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC1=CC=CC=C1Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

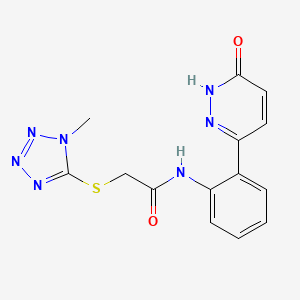
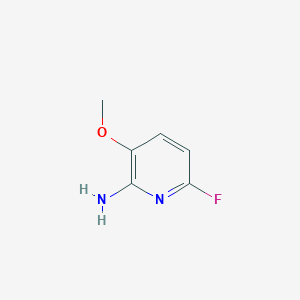
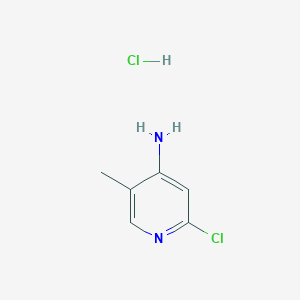
![6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2857027.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide](/img/structure/B2857029.png)
![7-oxo-N-(1-phenylethyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2857031.png)
![N-allyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2857032.png)
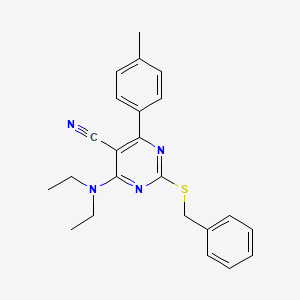
![1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole](/img/structure/B2857034.png)
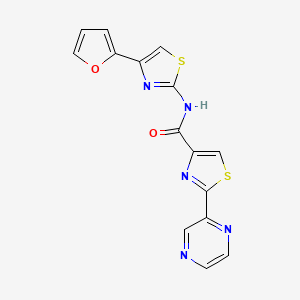
![N-[[4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2857039.png)

![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2857042.png)
![N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2857045.png)